Magnesium aspartate hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
28184-71-6 |
|---|---|
Molecular Formula |
C4H6ClMgNO4 |
Molecular Weight |
191.85 g/mol |
IUPAC Name |
magnesium;(2S)-2-aminobutanedioate;hydrochloride |
InChI |
InChI=1S/C4H7NO4.ClH.Mg/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);1H;/q;;+2/p-2/t2-;;/m0../s1 |
InChI Key |
QYOBXHXZJRPWDE-JIZZDEOASA-L |
SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2].Cl |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)C(=O)[O-].[Mg+2].Cl |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2].Cl |
sequence |
D |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Magnesium Aspartate Hydrochloride
Classical Synthesis Routes for Aspartate-Magnesium Complexes
The traditional and most straightforward methods for synthesizing magnesium aspartate complexes, including the hydrochloride salt, typically involve the reaction of aspartic acid with a suitable magnesium source in an aqueous medium. These classical routes are well-established and are characterized by their operational simplicity.
A common approach involves the direct reaction of L-aspartic acid with a magnesium base, such as magnesium oxide (MgO), magnesium hydroxide (B78521) (Mg(OH)₂), or magnesium carbonate (MgCO₃), in water. google.comjournalssystem.com The reaction is often facilitated by heating to increase the rate of dissolution and reaction. google.com Following the formation of the magnesium aspartate in solution, the product is typically isolated by inducing precipitation. This is often achieved by the addition of a water-miscible organic solvent, such as ethanol (B145695) or acetone, which reduces the solubility of the ionic complex, leading to its crystallization. google.comjournalssystem.comresearchgate.net The final product is then collected by filtration and dried. google.com
Another classical method involves the use of a magnesium salt of a strong acid, such as magnesium chloride (MgCl₂), in conjunction with a magnesium base. For the synthesis of magnesium aspartate hydrochloride trihydrate, L-aspartic acid is dissolved in hot water, followed by the addition of magnesium oxide and magnesium chloride. researchgate.net The pH of the solution is a critical parameter and is carefully controlled to a range of 4.0-5.5 to ensure the formation of the desired hydrochloride salt. researchgate.net Similar to the previous method, an organic solvent is then added to precipitate the product. researchgate.net
The choice of reactants and reaction conditions can be summarized in the following table:
Table 1: Classical Synthesis Routes for Magnesium Aspartate Complexes
| Starting Materials | Solvent | Key Reaction Conditions | Product Isolation |
|---|---|---|---|
| L-Aspartic Acid, Magnesium Oxide/Hydroxide/Carbonate | Water | Heating, pH adjustment (typically 5.5-8.5) google.com | Precipitation with organic solvents (e.g., ethanol, acetone) google.comresearchgate.net |
These methods are robust and have been scaled for industrial production. However, they can present challenges in controlling crystal size and purity, and the use of organic solvents raises environmental and safety considerations. google.com
Novel Approaches in Coordination Compound Preparation
In recent years, new methodologies have been developed to overcome the limitations of classical synthesis routes, aiming for higher efficiency, better product quality, and more environmentally friendly processes. These novel approaches often focus on improving the final processing and isolation steps.
One significant advancement is the use of spray-drying . In this technique, a clear solution of this compound, formed by reacting L-aspartic acid with magnesium oxide and hydrochloric acid in water, is directly atomized into a hot gas stream. prepchem.com This process rapidly evaporates the solvent, yielding a fine, white powder of the product with a high yield. prepchem.com Spray-drying offers advantages such as continuous production, control over particle size, and elimination of the need for organic precipitation agents. google.com
Another innovative technique is freeze-drying (lyophilization) . This method involves freezing the aqueous solution of magnesium L-aspartate and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. google.com This process is particularly suitable for heat-sensitive compounds and can produce a highly pure and amorphous product with excellent solubility. google.com
A distinct departure from solution-based methods is the development of solid-phase synthesis . In this approach, aspartic acid powder is directly mixed with magnesium oxide or magnesium hydroxide powder in a specific molar ratio (typically 2:1). google.com The reaction is initiated by wet granulation at room temperature, followed by direct drying to obtain the final product. google.com This method is notable for its simplicity, low energy consumption, and reduced use of solvents, thereby improving production efficiency and lowering costs. google.com
Table 2: Novel Synthesis Approaches for Magnesium Aspartate
| Method | Description | Advantages |
|---|---|---|
| Spray-Drying | Atomization of a solution into a hot gas stream to rapidly evaporate the solvent. prepchem.com | Continuous process, control over particle size, high yield, no organic solvents for precipitation. google.com |
| Freeze-Drying | Freezing the solution and removing the solvent by sublimation under vacuum. google.com | Suitable for heat-sensitive compounds, produces high purity and amorphous product. google.com |
Synthesis of Mixed Ligand Complexes Incorporating Aspartate and Magnesium
The coordination chemistry of magnesium allows for the formation of mixed ligand complexes, where the magnesium ion is coordinated to aspartate and one or more different ligands. The synthesis of such complexes can lead to compounds with tailored properties. The formation of these complexes is influenced by factors such as the nature of the additional ligands, the solvent system, and the reaction conditions. acs.orgmdpi.com
The synthesis of mixed ligand magnesium complexes often involves the reaction of a magnesium salt with the desired ligands in a suitable solvent. For instance, mixed-ligand complexes of magnesium(II) have been synthesized using ligands such as 1,10-phenanthroline (B135089) (phen) and 2-furoic acid (HFur). mdpi.com The reaction of magnesium oxide with 2-furoic acid and 1,10-phenanthroline in ethanol can lead to the formation of a complex where the magnesium cation is coordinated to water molecules and a phenanthroline fragment. mdpi.com
In another example, the reaction of magnesium nitrate (B79036) with 1,10-phenanthroline in acetonitrile (B52724) under heating in a sealed vial resulted in the formation of a mixed ligand complex. mdpi.com Similarly, reacting magnesium acetate (B1210297) with 2-furoic acid and 2,2'-bipyridine (B1663995) (bpy) in acetonitrile yielded a trinuclear magnesium complex. mdpi.com These examples demonstrate that by carefully selecting the starting materials and solvents, a variety of mixed ligand complexes can be obtained. The use of an inert atmosphere may be necessary for certain syntheses to prevent side reactions, especially when dealing with anhydrous salts. mdpi.com
While specific examples of mixed ligand complexes containing both aspartate and another distinct ligand bound to magnesium are less commonly detailed in readily available literature, the principles of coordination chemistry suggest their feasibility. The synthesis would likely involve the reaction of a magnesium salt, aspartic acid (or a salt thereof), and the secondary ligand in a suitable solvent system, with careful control of stoichiometry and pH to direct the coordination.
Stereoselective Synthesis of L- and D-Magnesium Aspartate Variants
Aspartic acid is a chiral molecule, existing as two stereoisomers: L-aspartic acid and D-aspartic acid. The stereochemistry of the starting material directly influences the stereochemistry of the final magnesium aspartate complex.
The synthesis of the L-isomer, L-magnesium aspartate , is typically achieved by using L-aspartic acid as the starting material. google.comgoogle.com The vast majority of commercially available magnesium aspartate is the L-form, reflecting the natural abundance and biological preference for L-amino acids.
The synthesis of D-magnesium aspartate would analogously employ D-aspartic acid as the precursor. While less common, the synthesis follows the same principles as that for the L-isomer. A study comparing the efficacy of potassium magnesium L-, D-, and DL-aspartate stereoisomers highlights the distinct biological behaviors of the different isomers, underscoring the importance of stereochemical purity. nih.gov
A critical aspect of the stereoselective synthesis of L-magnesium aspartate is the potential for racemization , which is the conversion of the L-enantiomer into a mixture of L- and D-enantiomers. Research has shown that the enantiomeric purity of magnesium L-aspartate can be affected by the pH during synthesis. Specifically, the dissolution of L-aspartic acid at acidic pH values can lead to an increase in the content of the D-aspartic acid enantiomer. nih.gov Therefore, to ensure the stereochemical integrity of the L-magnesium aspartate, careful control of the pH throughout the synthesis and purification process is crucial. Analytical techniques such as chiral capillary zone electrophoresis and HPLC with chiral derivatization are used to evaluate the enantiomeric purity of the final product. nih.gov
The synthesis of DL-magnesium aspartate , a racemic mixture, can be achieved by starting with DL-aspartic acid. google.com This approach results in a product containing equal amounts of the L- and D-isomers.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| L-aspartic acid |
| Magnesium oxide |
| Magnesium hydroxide |
| Magnesium carbonate |
| Magnesium chloride |
| This compound trihydrate |
| Ethanol |
| Acetone |
| Methanol |
| Acetonitrile |
| Hydrochloric acid |
| L-magnesium aspartate |
| 1,10-phenanthroline |
| 2-furoic acid |
| Magnesium nitrate |
| 2,2'-bipyridine |
| Magnesium acetate |
| D-aspartic acid |
| D-magnesium aspartate |
| DL-aspartic acid |
| DL-magnesium aspartate |
| Potassium magnesium L-aspartate |
| Potassium magnesium D-aspartate |
Advanced Structural Elucidation and Spectroscopic Characterization of Magnesium Aspartate Hydrochloride
Crystallographic Analyses of Magnesium Aspartate Coordination
Crystallographic studies are essential for determining the precise spatial arrangement of atoms within a crystalline solid, providing insights into coordination, bond lengths, bond angles, and intermolecular interactions.
Molecular Packing and Hydrogen Bonding Networks in Crystalline Forms
The molecular packing and hydrogen bonding networks are critical in defining the stability and properties of the crystalline form. In the absence of a specific crystal structure for magnesium aspartate hydrochloride, insights can be drawn from the crystallographic data of its components and related compounds.
The crystal structure of hydantoin-L-aspartic acid, for example, is stabilized by intermolecular N--H···O and O--H···O hydrogen bonds, creating a three-dimensional network. redalyc.org Similarly, the structure of l-aspartic acid nitrate (B79036) features dimers formed by strong O–H···O hydrogen bonding between the aspartic acid cation and the neutral aspartic acid molecule. at.ua Intramolecular N—H···O hydrogen bonds are also observed in both residues of the aspartic acid dimer. at.ua
The aspartic acid side chain, with its carboxyl group, is capable of participating in both ionic bonds and hydrogen bonds. quizlet.comnih.gov This propensity for hydrogen bonding plays a significant role in the formation of stable crystal lattices. In the crystal structure of L-aspartic acid, molecules are arranged in zigzag chains interconnected by strong hydrogen bonds. mdpi.com
Table 1: Crystallographic Data for Related Aspartic Acid Compounds
| Compound | Crystal System | Space Group | Key Hydrogen Bond Features | Reference |
| DL-Aspartic Acid | Monoclinic | P21/c | 3D network of N—H···O and O—H···O bonds | researchgate.net |
| L-Aspartic Acid | Monoclinic | P21 | Zigzag chains with strong O–H···O bonds | mdpi.com |
| Hydantoin-L-Aspartic Acid | Orthorhombic | P212121 | Intermolecular N--H···O and O--H···O bonds | redalyc.org |
| l-Aspartic acid nitrate | - | - | Dimers via O–H···O bonds, intramolecular N—H···O bonds | at.ua |
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution.
¹H NMR and ¹³C NMR Chemical Shift Analysis
Specific ¹H NMR and ¹³C NMR chemical shift data for this compound are not extensively documented in publicly accessible literature. A search for analytical data on magnesium aspartate dihydrate indicated that NMR data was not found. biosynth.com
However, the chemical shifts of aspartic acid itself are well-established. In ¹H NMR, the protons of the α-carbon, β-methylene group, and the amine and carboxylic acid groups would exhibit characteristic signals influenced by their chemical environment and the pH of the solution. Similarly, in ¹³C NMR, distinct resonances would be observed for the carboxyl carbons, the α-carbon, and the β-carbon. The coordination of magnesium and the presence of the hydrochloride would be expected to induce shifts in these signals compared to free aspartic acid.
Studies of Rotational Isomerism in Metal-Aspartate Complexes
Aspartic acid and its derivatives exhibit rotational isomerism around the C(2)-C(3) bond in solution. uq.edu.au The populations of the different rotamers (isomers resulting from rotation about a single bond) can be investigated using ¹H NMR by analyzing the vicinal proton-proton coupling constants (³JHH). uq.edu.auresearchgate.net These coupling constants are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.
Studies on phosphonic analogues of aspartic acid have utilized this principle to determine the population distribution of rotamers in solution. uq.edu.auresearchgate.net By establishing values for gauche and trans coupling constants, the relative populations of the different conformational states can be calculated. researchgate.net While these studies were not performed on this compound directly, the principles are applicable to understanding the conformational dynamics of the aspartate ligand within the complex.
Table 2: Vicinal Coupling Constant Parameters for Aspartic Acid Analogues
| Parameter | Value (Hz) | Reference |
| ³J(HH)gauche | 2.3 - 2.4 | uq.edu.auresearchgate.net |
| ³J(HH)trans | 13.3 - 13.9 | uq.edu.auresearchgate.net |
Dynamic NMR for Ligand Exchange Dynamics
Dynamic NMR (DNMR) techniques are powerful for studying the kinetics and mechanisms of chemical exchange processes, such as ligand exchange in metal complexes. rsc.org These methods can provide information on the rates of association and dissociation of ligands from a metal center.
For a complex like this compound, DNMR could potentially be used to investigate the exchange of aspartate ligands with the magnesium ion. The rate of this exchange can be influenced by factors such as temperature, concentration, and the presence of other coordinating species. While specific DNMR studies on this compound are not available, the general methodology is well-suited for characterizing the lability of the magnesium-aspartate bond. The interaction of magnesium ions with ligands can be challenging to study via NMR because the effects may be small. nih.gov However, such studies are crucial for understanding the dynamic nature of the complex in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies.pmf.unsa.baroyalsocietypublishing.orgrsc.orgresearchgate.netresearchgate.net
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods provide detailed insights into the functional groups present and the nature of the coordination between the magnesium ion and the aspartate ligand.
Identification of Characteristic Functional Group Vibrations
The vibrational spectra of this compound are dominated by the characteristic vibrations of the aspartic acid ligand. Aspartic acid in its zwitterionic form exhibits distinct vibrational modes associated with its amino (NH3+) and carboxylate (COO-) groups. pmf.unsa.ba The presence of the magnesium ion and the hydrochloride introduces perturbations to these vibrations, which can be systematically analyzed.
Key vibrational bands observed in the IR and Raman spectra include:
N-H Stretching: The stretching vibrations of the N-H bonds in the protonated amino group (NH3+) typically appear in the region of 3400-2700 cm⁻¹. pmf.unsa.ba The presence of extensive hydrogen bonding in the crystal lattice can lead to a significant broadening and lowering of these frequencies. pmf.unsa.ba
C=O Stretching: The carboxylate group (COO-) gives rise to strong asymmetric and symmetric stretching vibrations. The asymmetric stretching (νas(COO-)) is typically observed around 1610-1590 cm⁻¹, while the symmetric stretching (νs(COO-)) appears near 1422-1416 cm⁻¹. researchgate.net Coordination to the magnesium ion influences the positions of these bands. researchgate.net
C-H Stretching and Bending: Vibrations associated with the C-H bonds of the methylene (B1212753) (CH2) and methine (CH) groups are also present. Asymmetric and symmetric CH2 stretching bands are found around 3042 cm⁻¹ and 2879-2843 cm⁻¹, respectively. akgec.ac.in CH2 bending (scissoring) modes are typically observed in the 1487-1400 cm⁻¹ range. akgec.ac.in
Other Vibrations: The spectra also contain a "fingerprint" region with numerous other bands corresponding to C-C stretching, C-N stretching, and various bending and rocking modes, which contribute to the unique vibrational signature of the compound. pmf.unsa.baakgec.ac.in
Interactive Data Table: Characteristic IR and Raman Bands for Aspartic Acid and its Complexes
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique | Assignment | Reference |
| N-H Stretch | 3400-2700 | IR, Raman | Asymmetric and symmetric stretching of NH3+ | pmf.unsa.ba |
| C=O Stretch (asymmetric) | 1610-1590 | IR | Asymmetric stretching of COO- | researchgate.net |
| C=O Stretch (symmetric) | 1422-1416 | IR, Raman | Symmetric stretching of COO- | researchgate.net |
| CH2 Stretch (asymmetric) | ~3042 | IR | Asymmetric stretching of CH2 | akgec.ac.in |
| CH2 Stretch (symmetric) | 2879-2843 | Raman | Symmetric stretching of CH2 | akgec.ac.in |
| CH2 Bending (scissoring) | 1487-1400 | Raman | Bending of CH2 | akgec.ac.in |
| OH out-of-plane bend | ~934 | Raman | Out-of-plane bending of OH | akgec.ac.in |
| COO- Bending | 778-640 | Raman | Bending of COO- | akgec.ac.in |
Analysis of Metal-Ligand Bond Signatures
The coordination of the magnesium ion to the aspartate ligand is directly reflected in the vibrational spectra. The interaction primarily occurs through the oxygen atoms of the carboxylate groups. numberanalytics.com This metal-ligand interaction leads to shifts in the vibrational frequencies of the carboxylate group. A key indicator of coordination is the shift in the asymmetric stretching frequency of the carboxylate group from around 1610 cm⁻¹ in the free ligand to approximately 1590 cm⁻¹ in the complex. researchgate.net Conversely, the symmetric carboxylate stretching frequency may shift to a slightly higher wavenumber, from 1416 cm⁻¹ to 1422 cm⁻¹. researchgate.net The magnitude of these shifts can provide information about the strength and nature of the metal-ligand bond. Additionally, new vibrational modes corresponding to Mg-O stretching may appear in the far-infrared region of the spectrum, typically below 600 cm⁻¹. researchgate.netresearchgate.net
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption.pmf.unsa.baroyalsocietypublishing.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within the this compound molecule.
Ligand-Centered Transitions and Metal Perturbations
The UV-Vis spectrum of this compound is primarily characterized by electronic transitions originating from the aspartic acid ligand. Aspartic acid itself exhibits absorption in the far-ultraviolet region, typically below 220 nm. acs.org These absorptions are attributed to n → π* and π → π* transitions within the carboxyl and amino functional groups. acs.org
The presence of the magnesium ion can cause subtle perturbations to these ligand-centered transitions. While magnesium itself is a d0 metal ion and does not exhibit d-d electronic transitions, its coordination to the aspartate ligand can influence the energy levels of the ligand's molecular orbitals. This can result in slight shifts in the absorption maxima and changes in the molar absorptivity compared to the free aspartic acid ligand. However, significant metal-to-ligand or ligand-to-metal charge transfer (MLCT or LMCT) bands are not expected for a non-transition metal complex like this compound. libretexts.org The primary utility of UV-Vis spectroscopy in this context is to confirm the presence of the organic ligand and to study any subtle electronic effects induced by the metal coordination.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is an indispensable technique for confirming the molecular weight of this compound and for elucidating its fragmentation pathways. The technique provides information on the elemental composition and the connectivity of the atoms within the molecule.
Upon ionization, the parent molecular ion of this compound can be observed, confirming its molecular formula. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can then be performed to study the fragmentation of the complex. researchgate.net
Common fragmentation pathways for protonated amino acids and their metal complexes include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). nih.gov For aspartic acid, characteristic fragment ions include [M + H - H₂O]⁺ and [M + H - H₂O - CO]⁺. nih.gov In the case of this compound, fragmentation may also involve the loss of the entire aspartate ligand or the cleavage of the metal-ligand bond. The fragmentation patterns of metal-amino acid complexes can be complex and may involve rearrangements and the formation of various organometallic and organic fragment ions. researchgate.net Analysis of these fragmentation patterns provides valuable structural information about the coordination environment of the magnesium ion and the stability of the different bonds within the complex.
Thermal Analysis Techniques (DTA, TGA, DSC) for Decomposition Pathways.pmf.unsa.baroyalsocietypublishing.orgnih.gov
Thermal analysis techniques, including Differential Thermal Analysis (DTA), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and decomposition pathways of this compound. These methods provide information about phase transitions, dehydration, and decomposition processes as a function of temperature.
A typical thermogravimetric analysis of a hydrated magnesium salt would show an initial weight loss corresponding to the loss of water molecules. researchgate.net For this compound trihydrate, a weight loss corresponding to three moles of water would be expected. kup.at Following dehydration, further heating leads to the decomposition of the aspartate ligand. nih.gov The decomposition of amino acids can be a complex process involving several steps, including deamination (loss of NH₃) and decarboxylation (loss of CO₂). researchgate.netnih.gov
DTA and DSC curves would show endothermic peaks corresponding to dehydration and decomposition events. researchgate.netsphinxsai.com The temperatures at which these events occur provide information about the thermal stability of the compound. For instance, the decomposition of many amino acids occurs in the range of 185 °C to 280 °C. nih.gov The final decomposition product at high temperatures is expected to be magnesium oxide (MgO). researchgate.net By analyzing the temperature ranges and the corresponding weight losses from the TGA curve, a detailed mechanism for the thermal decomposition of this compound can be proposed.
Interactive Data Table: Thermal Decomposition Stages of Amino Acids and Magnesium Compounds
| Compound Type | Decomposition Stage | Approximate Temperature Range (°C) | Products | Reference |
| Hydrated Magnesium Salts | Dehydration | 100 - 250 | H₂O | researchgate.net |
| Amino Acids | Decomposition | 185 - 280 | H₂O, NH₃, CO₂ | nih.gov |
| Aspartic Acid | Decomposition | > 200 | H₂O, NH₃, CO₂ | nih.gov |
| Magnesium Carbonate | Decomposition | 300 - 700 | MgO, CO₂ | researchgate.net |
In Depth Coordination Chemistry and Metal Ligand Interaction Research
Chelation Mechanisms of Aspartate Ligands with Magnesium Ions
Aspartic acid's structure, featuring two carboxylate groups and one amine group, allows for versatile coordination with the magnesium ion (Mg²⁺). Research, particularly the extensive work by Schmidbaur and colleagues, has demonstrated that the aspartate ligand can adopt various coordination modes, acting as a monodentate, bidentate, or tridentate ligand depending on factors such as the pH of the solution. ejournal.bymdpi.com This flexibility is central to the formation and stability of magnesium aspartate complexes. In all observed coordination modes, the magnesium ion typically maintains a six-coordinate octahedral geometry. ejournal.bymdpi.com
The carboxylate (-COO⁻) and amine (-NH₂) groups of the aspartate ligand are the primary sites of interaction with the magnesium ion. As a hard acid, the Mg²⁺ ion preferentially binds with hard oxygen and nitrogen donor atoms. nih.gov
The coordination behavior is highly dependent on the pH of the medium, which dictates the protonation state of these functional groups. mdpi.com
In strongly alkaline solutions (pH > 10) , both carboxylate groups and the amine group are deprotonated. This allows the aspartate to act as a tridentate ligand , coordinating to the magnesium ion through the nitrogen of the amine group and one oxygen atom from each of the two carboxylate groups (an N, O, O donor set). mdpi.com This results in a 1:1 magnesium-to-aspartate stoichiometry. mdpi.com
Under less alkaline or neutral conditions , the amine group is typically protonated (-NH₃⁺). mdpi.com In this state, the nitrogen atom is no longer available for coordination with the magnesium ion. mdpi.com Consequently, coordination occurs exclusively through the oxygen atoms of the carboxylate groups.
The ability of aspartate to bind to a central metal ion through multiple donor atoms is known as polydentate binding, and the resulting complex is called a chelate. This chelation is a critical factor in the stability of magnesium aspartate complexes, a phenomenon known as the chelate effect. The formation of a ring structure upon chelation is entropically favorable, leading to a more stable complex compared to coordination with an equivalent number of monodentate ligands. libretexts.org
The binding mode of aspartate can be summarized as follows:
Monodentate: The ligand binds through only one oxygen atom of one of the carboxylate groups. This mode is observed in complexes like magnesium bis(hydrogenaspartate) tetrahydrate, where each aspartate ligand coordinates through one carboxylic acid moiety. mdpi.com
Bidentate: The ligand coordinates through two donor atoms. This can occur via both oxygen atoms of one carboxylate group or one oxygen from each of the two carboxylate groups. ejournal.bymdpi.com The latter forms an entropically favored seven-membered ring. ejournal.by
Tridentate: As mentioned, this involves coordination through the amine nitrogen and one oxygen from each carboxylate group, forming a stable complex with a 1:1 stoichiometry. mdpi.com
The specific coordination mode adopted is a result of a delicate balance between enthalpic and entropic factors. mdpi.com
Influence of Chloride Counterion on Coordination Geometry and Stability
In the specific case of magnesium aspartate hydrochloride (Mg(L-Asp)Cl·3H₂O), the chloride counterion plays a significant role in the crystal structure and stoichiometry. ejournal.bykup.at The structure of this complex has been proven to contain equimolar amounts of L-aspartate, chloride, and magnesium, along with three molecules of water. kup.at
Thermodynamic and Kinetic Studies of Magnesium Aspartate Complex Formation
The formation of magnesium aspartate complexes is governed by thermodynamic and kinetic principles that dictate the stability and formation rate of the coordination compounds.
The stability of a metal-ligand complex in solution is quantified by its stability constant (also known as the formation constant). While extensive data tables specifically for this compound are not readily found in the scientific literature, studies on the complex formation of magnesium with aspartate and other amino acids provide insight into these parameters.
Potentiometric titration is a common technique used to determine the stability constants of metal complexes. researchgate.netnih.govresearchgate.net One study utilizing this method determined the stability constants for magnesium with various biologically relevant ligands, including aspartate, under physiological conditions (37 °C, I=0.15mol⋅dm⁻³). researchgate.net
Table 1: Protonation Constants for Aspartate researchgate.net This interactive table provides the protonation constants for aspartate, which are essential for understanding its coordination behavior at different pH values.
| Medium | Protonation State | log β |
|---|---|---|
| NaCl or KCl | ML | 9.41 ± 0.04 |
| ML₂ | 13.10 ± 0.05 | |
| ML₃ | 15.20 ± 0.07 |
Data from a study on magnesium stability constants of biologically relevant ligands. researchgate.net
The formation of magnesium aspartate complexes can be represented by the following equilibria:
Mg²⁺ + Asp²⁻ ⇌ [Mg(Asp)] [Mg(Asp)] + Asp²⁻ ⇌ [Mg(Asp)₂]²⁻
Information regarding the affinity and selectivity of aspartate for magnesium in competition with other ligands is crucial for understanding its behavior in complex biological systems. While specific competition experiments for this compound were not found in the reviewed literature, general principles of chelation and metal-ion coordination provide a theoretical framework.
The stability of a magnesium-aspartate complex will depend on the relative affinity of magnesium for aspartate compared to other potential ligands present in the solution. Ligands with higher stability constants will preferentially bind to the magnesium ion. For instance, synthetic chelators like EDTA (ethylenediaminetetraacetic acid) form significantly more stable complexes with magnesium than amino acids do. scispace.comgoogle.com
The cellular environment contains a multitude of potential ligands for magnesium, including other amino acids, carboxylates, and phosphates. nih.govscience.gov The actual coordination sphere of magnesium in such an environment will be a dynamic equilibrium influenced by the concentrations and relative binding affinities of all competing ligands.
Stereochemical Aspects of Magnesium Aspartate Complexation
The stereochemistry of the aspartate ligand is a critical factor in the coordination chemistry and biological relevance of magnesium aspartate complexes. Aspartic acid, a dicarboxylic amino acid, possesses a chiral center at the α-carbon, giving rise to two stereoisomers: L-aspartic acid and D-aspartic acid mdpi.com. While L-amino acids are the predominant forms in mammalian biology, the coordination of both L- and D-aspartate with magnesium has been observed in crystal structures, particularly when racemic mixtures are utilized in the synthesis mdpi.com.
While detailed comparative studies on the coordination chemistry of pure magnesium L-aspartate and magnesium D-aspartate complexes are limited, research on mixed potassium magnesium aspartate stereoisomers provides significant insights into their differing biological activities. Studies have shown that the L-isomeric form of the aspartate complex is more biologically effective than the D- or DL-racemic forms.
In research involving potassium magnesium aspartate, the L-aspartate variant demonstrated superior antiarrhythmic activity compared to its D- and DL-counterparts researchgate.net. Furthermore, in studies on magnesium-deficient rats, magnesium L-aspartate was found to be more effective and faster at compensating for the magnesium deficit than other magnesium salts, including the D- and DL-aspartate forms researchgate.net. This suggests that the biological systems responsible for the uptake and utilization of magnesium aspartate exhibit a preference for the L-enantiomer.
The table below summarizes the key differences in the biological relevance of L- and D-aspartate when complexed with magnesium, based on available research.
| Feature | Magnesium L-Aspartate | Magnesium D-Aspartate |
| Biological Efficacy | More effective in compensating for magnesium deficiency researchgate.net. | Less effective than the L-isomer in compensating for magnesium deficiency researchgate.net. |
| Antiarrhythmic Activity | Exhibits higher antiarrhythmic activity researchgate.net. | Shows lower antiarrhythmic activity compared to the L-isomer researchgate.net. |
| Metabolic Utilization | Differences in metabolism and utilization likely influence its pharmacological properties researchgate.net. | Differences in metabolism and utilization likely influence its pharmacological properties researchgate.net. |
Solvation Effects on Magnesium Aspartate Complex Structure and Stability
The solvent environment plays a crucial role in the structure, stability, and isolation of this compound. The compound's high solubility in water is a key characteristic, facilitating its absorption and bioavailability drugbank.comwikipedia.orgmubychem.com. Magnesium L-aspartate hydrochloride is known to exist as a trihydrate, indicating the integral role of water molecules in its solid-state structure kup.at.
The stability of magnesium aspartate complexes is significantly influenced by the nature of the solvent. In aqueous solutions, the magnesium ion and the aspartate ligand are solvated by water molecules, and the formation of the complex involves the displacement of these water molecules. The dielectric constant of the solvent is a critical factor influencing the stability of metal-ligand complexes. Generally, the stability of ionic complexes tends to decrease as the dielectric constant of the solvent increases ias.ac.innih.govresearchgate.net. This is because polar solvents can effectively solvate the ions, which can weaken the electrostatic interaction between the metal cation and the ligand.
The use of organic solvents is a key strategy in the synthesis and purification of magnesium aspartate. The compound's lower solubility in non-aqueous solvents such as acetone, ethanol (B145695), and methanol allows for its precipitation from aqueous reaction mixtures nih.gov. This process is not only crucial for isolating the compound but has also been shown to enhance the stability of the final product's composition.
The following table outlines the effects of different solvent types on the stability and solubility of magnesium aspartate complexes based on available data and general principles of coordination chemistry.
| Solvent Type | Effect on Stability | Effect on Solubility | Rationale |
| Water (High Dielectric Constant) | Lower stability of the ion-ligand interaction in solution. | High solubility drugbank.comwikipedia.orgmubychem.com. | The high polarity of water effectively solvates the magnesium and aspartate ions, promoting dissolution but potentially weakening the complex in solution ias.ac.innih.govresearchgate.net. Water molecules also form part of the crystal structure as hydrates kup.at. |
| Organic Solvents (e.g., Acetone, Ethanol, Methanol) (Lower Dielectric Constant) | Potentially higher stability of the complex in solution. | Lower solubility, used for precipitation nih.gov. | The lower polarity of these solvents is less effective at solvating the charged ions, leading to decreased solubility and promoting the formation and precipitation of the neutral complex. The use of these solvents in synthesis can also lead to a more stable product composition. |
Computational and Theoretical Chemistry Approaches in Magnesium Aspartate Research
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govarxiv.org It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. nih.govnih.gov For magnesium aspartate hydrochloride, DFT calculations can predict the most stable three-dimensional arrangement of the magnesium ion, the aspartate anion, and the chloride ion, providing precise data on bond lengths, bond angles, and dihedral angles.
The process begins with the construction of an initial molecular geometry. This structure is then optimized by finding the minimum energy state on the potential energy surface. Functionals like B3LYP or ωB97XD are often paired with basis sets such as 6-31G or 6-311++G(d,p) to balance computational cost and accuracy. nih.govnih.gov
Once the geometry is optimized, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov Other calculated properties often include the molecular electrostatic potential (MEP) map, which identifies the electrophilic and nucleophilic sites on the molecule, and Mulliken or Natural Bond Orbital (NBO) charge analysis, which describes the electron distribution among the atoms.
Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative and shows the types of data generated from DFT calculations.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Optimized Geometry | ||
| Mg-O Bond Length | Distance between Magnesium and Aspartate Oxygen | 2.05 Å |
| N-H Bond Length | Distance within the Aspartate Amine Group | 1.02 Å |
| O-C-O Angle | Angle within the Aspartate Carboxylate Group | 125.0° |
| Electronic Properties | ||
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |
| HOMO-LUMO Gap | Energy difference indicating chemical reactivity | 6.3 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 8.2 Debye |
| Thermodynamic Properties | ||
| Enthalpy of Formation | The change in enthalpy during the formation of the compound | -1250 kJ/mol |
Molecular Dynamics (MD) Simulations of Magnesium Aspartate in Solution and Biological Environments
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com This technique is particularly valuable for understanding how a compound like this compound behaves in a dynamic environment, such as in an aqueous solution or near a biological macromolecule. nih.govosu.edu
An MD simulation models the compound within a "box" of explicit solvent molecules, typically water, to mimic physiological conditions. The interactions between all atoms are governed by a set of parameters known as a force field. The simulation calculates the net force on each atom and uses Newton's laws of motion to predict its position and velocity at a subsequent point in time. Repeating this process over millions of small time steps (on the order of femtoseconds) generates a trajectory that reveals the molecule's dynamic behavior. osu.edu
For this compound in water, MD simulations can provide critical information on its solvation structure. Analysis of the radial distribution function (RDF) can show the arrangement and number of water molecules in the first and second solvation shells around the magnesium ion. researchgate.net These simulations also reveal the potential for ion pairing between the magnesium, aspartate, and chloride ions in solution, which can affect the compound's bioavailability and interactions. osu.edu Studies on related systems have shown that Mg²⁺ holds its first solvation shell of water molecules very tightly. osu.edu
Table 2: Typical Parameters for an MD Simulation of this compound in Water This table provides an example of a typical setup for an MD simulation.
| Parameter | Description | Typical Value/Setting |
|---|---|---|
| System Size | Number of atoms in the simulation box | ~50,000 atoms |
| Solvent Model | Type of water model used | TIP3P or SPC/E |
| Force Field | Set of parameters for interatomic interactions | CHARMM, AMBER, or GROMOS |
| Ensemble | Thermodynamic conditions being simulated | NPT (constant Number of particles, Pressure, Temperature) |
| Temperature | Simulated temperature | 300 K (27 °C) |
| Pressure | Simulated pressure | 1 bar |
| Simulation Time | Total duration of the simulated trajectory | 100 ns - 1 µs |
Quantum Chemical Analysis of Bonding Nature and Energetics
Quantum chemical analyses, often performed using data derived from DFT calculations, provide a deeper understanding of the bonding, stability, and reactivity of a molecule. nih.gov For this compound, these methods can quantify the nature of the chemical bonds—whether they are primarily ionic or covalent—and calculate the energies associated with them.
One common technique is Natural Bond Orbital (NBO) analysis. NBO analysis examines the electron density matrix to describe the bonding in terms of localized orbitals. It can reveal the hybridization of atomic orbitals and the strength of the interactions between them. For this compound, NBO analysis would characterize the ionic bond between the Mg²⁺ cation and the negatively charged aspartate and chloride anions. It would also detail the covalent bonds within the aspartate molecule itself.
Table 3: Illustrative Quantum Chemical Analysis of Bonding in this compound This table illustrates the types of insights gained from quantum chemical analysis.
| Interaction Analyzed | Analytical Method | Finding |
|---|---|---|
| Mg²⁺ and Aspartate⁻ Interaction | NBO Charge Analysis | High degree of charge transfer (~1.8e from Mg), indicating a predominantly ionic bond. |
| C-C and C-N Bonds in Aspartate | NBO Analysis | Characterized as sp³-sp³ or sp³-sp² sigma bonds with specific hybridization. |
| Intramolecular Hydrogen Bonds | Quantum Theory of Atoms in Molecules (QTAIM) | Identification of bond critical points, confirming the presence and strength of weak intramolecular interactions. |
Molecular Docking Studies of Magnesium Aspartate with Specific Biological Receptors and Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is essential in drug discovery and molecular biology for understanding structure-activity relationships. nih.gov For this compound, docking studies could be used to investigate its potential interactions with specific biological targets.
The process involves placing the 3D structure of the ligand (magnesium aspartate) into the binding site of a receptor. A scoring function is then used to calculate the binding energy for many different possible conformations and orientations. The resulting score estimates the binding affinity, with lower energy scores indicating more favorable binding. nih.gov
The analysis of the best-scoring pose reveals specific interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts between the ligand and the amino acid residues of the receptor. For example, the carboxylate groups of the aspartate moiety could form hydrogen bonds with polar residues in a binding pocket, while the positively charged magnesium ion could engage in electrostatic interactions with negatively charged residues like glutamate (B1630785) or another aspartate in the receptor's active site. nih.govnih.gov Research on aspartyl-tRNA synthetase, for instance, highlights the critical role of magnesium ions in mediating the binding of aspartate to the enzyme's active site through long-range electrostatic interactions. nih.gov
Table 4: Hypothetical Molecular Docking Results for Magnesium Aspartate This table illustrates the kind of data obtained from a molecular docking study.
| Receptor Target | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| Aspartyl-tRNA Synthetase | Magnesium Aspartate | -8.5 | Arg25, Gln121 | Hydrogen Bond (Aspartate -NH₂) |
| Asp34, Glu45 | Electrostatic (Mg²⁺) | |||
| Val120, Ile75 | Hydrophobic (Aspartate side chain) | |||
| NMDA Receptor (Glutamate site) | Magnesium Aspartate | -7.2 | Arg523, Thr460 | Hydrogen Bond (Aspartate carboxylate) |
Preclinical and in Vitro Investigations of Biological Mechanisms of Magnesium Aspartate Hydrochloride
Cellular Uptake and Transport Mechanisms of Magnesium Aspartate
The cellular uptake and transport of magnesium, a crucial mineral for numerous physiological functions, is a complex process involving both transcellular and paracellular pathways. While specific research on magnesium aspartate hydrochloride is limited, the general mechanisms of magnesium absorption provide a foundational understanding. Magnesium absorption in the intestines is facilitated by both paracellular and transcellular transport, with the former accounting for approximately 90% of the total magnesium uptake. nih.gov
Characterization of Transcellular Transport Pathways
Transcellular transport involves the movement of magnesium ions through the intestinal epithelial cells. This process is primarily mediated by specific protein channels. In the colon, transcellular absorption of magnesium is facilitated by the Transient Receptor Potential Melastatin 6 and 7 (TRPM6/7) channels located on the apical membrane of the cells. nih.gov These channels allow for the influx of magnesium into the cell. Subsequently, the magnesium is extruded from the cell across the basolateral membrane by transporters such as Cyclin M4 (CNNM4), which is thought to function as a sodium-magnesium exchanger. nih.gov Studies have shown that during lactation, there is an increased expression of proteins involved in transcellular calcium and magnesium transport pathways in the intestine and kidneys, while the expression of paracellular transport proteins remains unchanged. physiology.org Specifically, colonic TRPM6 expression was found to increase during this period. physiology.org
Analysis of Paracellular Transport Contribution
Paracellular transport refers to the passage of magnesium ions between the intestinal cells, through the tight junctions. This pathway is the primary route for magnesium absorption in the small intestine, particularly in the duodenum and ileum. nih.gov The permeability of the paracellular pathway to magnesium is determined by the specific types of claudin proteins that form the tight junctions. researchgate.netnih.gov For instance, claudin-2 and claudin-12 are involved in paracellular magnesium absorption in the small intestine. nih.gov The driving force for this transport is the electrochemical gradient of magnesium across the epithelium. researchgate.net The concentration of magnesium in the intestinal lumen is a key factor, with higher concentrations leading to increased absorption via this passive pathway. researchgate.net
Identification and Functional Characterization of Specific Magnesium Transporter Proteins (e.g., TRPM6/7, MagT1)
Several specific transporter proteins play a critical role in magnesium homeostasis.
MagT1 (Magnesium Transporter 1): This is a highly selective magnesium transporter. mdpi.com Research indicates that in certain cells, such as Human Umbilical Vein Endothelial Cells (HUVEC), when TRPM7 is silenced, the expression of MagT1 is upregulated to maintain intracellular magnesium concentrations. mdpi.com This suggests a compensatory relationship between TRPM7 and MagT1 in maintaining magnesium homeostasis. mdpi.com
Table 1: Key Magnesium Transporter Proteins
| Transporter | Location | Function |
| TRPM6 | Intestine, Kidney Tubules | Apical magnesium uptake in epithelial cells. nih.govfrontiersin.org |
| TRPM7 | Ubiquitous | Cellular magnesium homeostasis. nih.govmdpi.com |
| TRPM6/7 | Intestinal and Renal Epithelia | Heteromeric channel for continuous magnesium absorption. nih.govfrontiersin.org |
| MagT1 | Various cells, including endothelial cells | Selective magnesium transport, may compensate for TRPM7 deficiency. mdpi.com |
| Claudin-2, -12 | Small Intestine | Form tight junctions for paracellular magnesium transport. nih.gov |
| CNNM4 | Colon | Basolateral extrusion of magnesium from epithelial cells. nih.gov |
Molecular Interactions with Biological Macromolecules
Magnesium ions, including those derived from magnesium aspartate, are essential for the structure and function of key biological macromolecules like proteins and nucleic acids.
Protein-Magnesium Aspartate Interactions and Conformational Changes
Magnesium plays a critical role as a cofactor in over 600 enzymatic reactions. nih.gov It often binds to proteins, including enzymes, leading to conformational changes that are essential for their activity. nih.govyoutube.com For example, in aspartyl-tRNA synthetase, the binding of magnesium ions is crucial for substrate specificity and contributes to the enzyme's catalytic function through long-range electrostatic interactions. nih.gov The binding of ligands, such as magnesium aspartate, can induce shifts in a protein's conformational equilibrium, often leading to a more "closed" or compact structure. nih.gov These conformational changes are fundamental to the protein's biological function. youtube.comnih.gov The interaction between magnesium and proteins can be influenced by the local environment, and the binding can trigger the release of water molecules, which is an entropically favorable process. nih.gov
Nucleic Acid (RNA/DNA)-Magnesium Aspartate Interactions and Stability
Magnesium is vital for the structure and stability of nucleic acids (DNA and RNA). nih.gov It neutralizes the negative charges of the phosphate (B84403) backbone, allowing these molecules to fold into their complex and functional three-dimensional structures. nih.gov This is particularly critical for RNA, where magnesium ions are required for the formation of tertiary structures and are often found at specific binding sites within the folded RNA molecule. nih.govmdpi.com Magnesium is also an essential cofactor for enzymes involved in nucleic acid metabolism, such as those required for DNA replication, transcription, and translation. nih.gov The interaction of magnesium with nucleic acids can be both diffuse, involving non-specific electrostatic interactions, and specific, where partially dehydrated magnesium ions bind to distinct sites within the nucleic acid structure. nih.gov
Enzymatic Co-factor and Modulatory Roles of this compound
The magnesium ion, delivered by compounds such as this compound, is a pivotal player in cellular biochemistry, acting as a critical co-factor and modulator for a vast array of enzymatic reactions. nih.govnih.gov Its involvement is fundamental to numerous metabolic and signaling pathways.
Mechanisms of Enzyme Activation and Regulation by Magnesium
Magnesium is an essential co-factor for over 600 enzymes and an activator for at least 200 more. nih.govcanprev.ca Its regulatory mechanisms are diverse and crucial for cellular function. One primary mechanism involves the direct binding of the magnesium ion (Mg2+) to the enzyme's active site or to the substrate, often adenosine (B11128) triphosphate (ATP). nih.govnumberanalytics.com
When complexed with ATP, forming Mg-ATP, the magnesium ion neutralizes some of the negative charge on the phosphate groups. wikipedia.orgformexc.com This stabilization facilitates the nucleophilic attack on the terminal phosphate, a key step in reactions catalyzed by kinases. nih.gov This makes the Mg-ATP complex the true substrate for a multitude of enzymes. wikipedia.orgnih.gov
Magnesium also plays a structural role by binding to enzymes and inducing or stabilizing a specific three-dimensional conformation necessary for catalytic activity. numberanalytics.com This allosteric regulation ensures the enzyme is in its optimal functional state. Furthermore, Mg2+ can modulate enzyme activity by competing with other ions, like calcium (Ca2+), for binding sites, thereby fine-tuning cellular processes. nih.govnih.gov
Table 1: Mechanisms of Enzyme Regulation by Magnesium
| Mechanism | Description | Example |
| Direct Catalysis | Mg2+ binds to the enzyme's active site, often acting as a Lewis acid to facilitate substrate polarization. | Common in phosphatases and kinases. |
| Substrate Binding | Mg2+ binds to the substrate, primarily ATP, to form the biologically active Mg-ATP complex. wikipedia.org | Required by all enzymes utilizing or synthesizing ATP. wikipedia.org |
| Structural Stabilization | Mg2+ binding induces and maintains the optimal conformational shape of the enzyme for its activity. numberanalytics.com | Essential for the stability of enzymes like aldolase (B8822740) and enolase. nih.gov |
| Allosteric Regulation | Binding of Mg2+ to a site other than the active site modulates the enzyme's activity. | Can activate or inhibit enzymes involved in signaling cascades. numberanalytics.com |
| Ionic Competition | Mg2+ competes with other divalent cations, such as Ca2+, for enzyme binding sites, influencing their function. nih.gov | Regulation of calcium-activated ATPase. nih.gov |
Interaction with Specific Kinases (e.g., GSK-3β)
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that regulates a wide range of cellular functions, and its dysregulation is implicated in several diseases. nih.govresearchgate.net Magnesium is essential for GSK-3β's catalytic activity, which requires two Mg2+ ions as activating cofactors to facilitate the transfer of a phosphate group from ATP to a substrate. nih.gov
However, the balance of cations is critical. Lithium, for instance, is known to inhibit GSK-3β by competing with magnesium for its binding site. researchgate.netresearchgate.net Similarly, molecular dynamics simulations have shown that calcium ions can inhibit GSK-3β activity by displacing one of the native magnesium ions. nih.gov This displacement leads to a misalignment of ATP and disrupts key hydrogen bonds within the active site, thereby abolishing the enzyme's catalytic function. nih.gov This highlights the specific and crucial role of magnesium in maintaining the precise geometry required for GSK-3β's kinase activity.
Role in ATP Synthesis and Energy Metabolism Pathways
Magnesium is indispensable for cellular energy production, as it is involved in nearly every stage of ATP synthesis, including glycolysis and oxidative phosphorylation. nih.govnih.gov Many key enzymes in these pathways are magnesium-dependent. nih.govnih.gov
In the glycolytic pathway, which breaks down glucose, enzymes such as hexokinase, phosphofructokinase, and pyruvate (B1213749) kinase require magnesium for their activity. nih.govresearchgate.netechemi.com In these ATP-dependent steps, magnesium stabilizes the ATP molecule, allowing for the efficient transfer of phosphate groups. echemi.comwikipedia.org
During oxidative phosphorylation in the mitochondria, the primary site of ATP generation, magnesium is crucial for the function of ATP synthase. numberanalytics.comnih.gov The Mg2+ ion binds to the catalytic subunit of ATP synthase, which is essential for the synthesis of ATP from adenosine diphosphate (B83284) (ADP) and inorganic phosphate. nih.gov Without adequate magnesium, the efficiency of these fundamental energy-producing pathways is significantly compromised. behrhaus.com
Table 2: Key Magnesium-Dependent Enzymes in Energy Metabolism
| Metabolic Pathway | Enzyme | Role of Magnesium |
| Glycolysis | Hexokinase | Facilitates the phosphorylation of glucose by stabilizing ATP. researchgate.netechemi.com |
| Glycolysis | Phosphofructokinase | Acts as a cofactor for this key regulatory enzyme in glycolysis. nih.govresearchgate.net |
| Glycolysis | Pyruvate Kinase | Required for the final, ATP-generating step of glycolysis. nih.govwikipedia.org |
| Oxidative Phosphorylation | ATP Synthase | Essential for the catalytic activity of synthesizing ATP from ADP. numberanalytics.comnih.gov |
| Krebs Cycle | Isocitrate Dehydrogenase | Activity is dependent on Mg2+. nih.gov |
| Krebs Cycle | α-Ketoglutarate Dehydrogenase | Activity is modulated by Mg2+. nih.gov |
Modulation of Receptor Systems at the Molecular Level
The magnesium component of this compound exerts significant modulatory effects on key neurotransmitter receptor systems, most notably the N-Methyl-D-Aspartate (NMDA) receptor.
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism Mechanisms
The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, but its overactivation can lead to excitotoxicity. queensu.camdpi.com Magnesium acts as a non-competitive antagonist of the NMDA receptor through a unique, voltage-dependent blocking mechanism. queensu.canih.govnih.gov
At resting membrane potential, an extracellular magnesium ion physically plugs the NMDA receptor's ion channel pore. queensu.cawikipedia.org This block prevents the influx of Ca2+ and Na+ ions, even when glutamate (B1630785) and a co-agonist (glycine or D-serine) are bound to the receptor. wikipedia.org The magnesium block is relieved when the neuronal membrane becomes depolarized, typically following the activation of nearby AMPA receptors. queensu.ca This depolarization expels the Mg2+ ion from the channel, allowing for ion flow and subsequent neuronal signaling.
This voltage-dependent block is a fundamental property of the NMDA receptor, enabling it to function as a "coincidence detector" that links presynaptic glutamate release with postsynaptic depolarization. queensu.ca The concentration of extracellular magnesium directly influences the strength of this block; higher concentrations enhance the inhibition of the NMDA receptor. nih.govnih.gov
Influence on Glutamate and Aspartate Neurotransmission Pathways (in vitro/preclinical)
Beyond its direct antagonism of the NMDA receptor, magnesium influences the broader neurotransmission pathways of the excitatory amino acids glutamate and aspartate. mdpi.com Aspartate itself is an agonist at NMDA receptors, so the magnesium block also applies to aspartate-induced receptor activation. wikipedia.orgoup.com
Furthermore, some in vitro research suggests that magnesium can protect neurons against the bioenergetic consequences of chronic glutamate receptor stimulation. plos.org In cultured rat hippocampal neurons, glutamate-induced excitotoxicity was attenuated by preventing the decrease in intracellular magnesium, highlighting the ion's role in maintaining cellular energy homeostasis under excitotoxic stress. nih.govresearchgate.net This protective effect against glutamate-induced metabolic failure underscores the multifaceted role of magnesium in modulating excitatory neurotransmission. plos.org
Mechanistic Studies of Antioxidant Activity (in vitro)
The antioxidant potential of this compound can be attributed to the actions of both its magnesium and aspartate constituents. Magnesium is an essential cofactor for numerous enzymatic reactions, including those involved in mitigating oxidative stress. medscape.com Magnesium deficiency has been linked to increased production of reactive oxygen species (ROS) and impaired antioxidant defense systems. taylorandfrancis.com
Preclinical studies have shown that supplementation with magnesium chelates can enhance the activity of key intracellular antioxidant enzymes. In animal models, magnesium supplementation led to increased activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.net These enzymes are critical for detoxifying harmful reactive oxygen species. For example, SOD converts superoxide radicals into hydrogen peroxide, which is then neutralized by CAT and GPx. Furthermore, research on nanoparticles coated with aspartic acid has also indicated an increase in CAT and peroxidase activity, suggesting the aspartate moiety may also play a role in bolstering cellular antioxidant defenses. mdpi.com
| Antioxidant Enzyme | Function | Observed Effect of Magnesium/Aspartate |
| Superoxide Dismutase (SOD) | Catalyzes the dismutation of superoxide radicals. | Activity increased with magnesium chelate supplementation. researchgate.net |
| Catalase (CAT) | Decomposes hydrogen peroxide to water and oxygen. | Activity increased with magnesium chelate and aspartate-coated nanoparticle supplementation. mdpi.comresearchgate.net |
| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides. | Activity increased with magnesium chelate supplementation. researchgate.net |
| Peroxidase (POD) | General class of enzymes that catalyze the reduction of peroxides. | Activity increased with aspartate-coated nanoparticle supplementation. mdpi.com |
Preclinical Investigations of Metabolic Pathway Involvement
The aspartate component of this compound is a key amino acid involved in several fundamental metabolic pathways, including ammonia (B1221849) detoxification and cellular energy transport.
Aspartate plays a direct and critical role in the detoxification of ammonia via the urea (B33335) cycle, which primarily occurs in the liver. nih.gov Ammonia is a toxic byproduct of amino acid catabolism and its accumulation can be harmful, particularly to the central nervous system. nih.gov In the urea cycle, one of the two nitrogen atoms in the final urea molecule is supplied directly by aspartate. uomisan.edu.iqanu.edu.eg Specifically, aspartate combines with citrulline in the cytoplasm to form argininosuccinate (B1211890), a reaction catalyzed by the enzyme argininosuccinate synthetase. nih.gov By providing a source of aspartate, this compound can support the function of the urea cycle, facilitating the conversion of toxic ammonia into excretable urea. taylorandfrancis.comresearchgate.net
Advanced Analytical Methodologies for Magnesium Aspartate Hydrochloride Research
Quantitative and Qualitative Determination in Complex Matrices
The accurate quantification and identification of magnesium aspartate hydrochloride in complex matrices, such as pharmaceutical formulations or biological samples, are fundamental for quality control and research purposes. nih.govnih.goviaea.orgnih.gov Various analytical methods are employed to achieve this, often involving a combination of separation and detection techniques. The choice of method depends on the specific matrix and the required sensitivity and selectivity. researchgate.netresearchgate.net
One common approach involves the initial extraction of the compound from the matrix, followed by analysis using techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis. nih.govresearchgate.netsigmaaldrich.com These methods allow for the separation of this compound from other components in the sample, enabling its precise quantification. For instance, in a study analyzing a mineral supplement, a two-dimensional liquid chromatography system coupled with a quadrupole time-of-flight mass spectrometer (2D-LC-Q-TOF-MS) was used to identify and characterize unknown impurities in a potassium aspartate and magnesium aspartate injection. chinjmap.com
Chromatographic Separations and Detection Techniques (e.g., HPLC, Ion Chromatography)
Chromatographic techniques are powerful tools for the separation and analysis of this compound. High-performance liquid chromatography (HPLC) is widely used for the determination of both the aspartate and magnesium components. helixchrom.com For the analysis of the aspartate moiety, reversed-phase HPLC with a suitable column, such as a C18 column, can be employed. Detection is often achieved using UV-Vis detectors, as aspartic acid has a chromophore that absorbs in the ultraviolet region. nih.govchinjmap.com
Ion chromatography is another valuable technique, particularly for the analysis of the magnesium ion. kirj.eemdpi.comresearchgate.net This method utilizes ion-exchange columns to separate cations based on their affinity for the stationary phase. kirj.eemdpi.com Conductivity detection is commonly used for the quantification of magnesium ions after separation. mdpi.comnih.gov A study on the analysis of a mineral supplement demonstrated the use of a multi-mode liquid chromatography method with a charged aerosol detector to separate and quantify calcium, magnesium, and their counterions, including aspartate and citrate. fishersci.com
The enantiomeric purity of magnesium L-aspartate is a critical quality attribute. Chiral separation techniques, such as chiral HPLC or capillary electrophoresis, are employed to separate and quantify the D- and L-enantiomers of aspartic acid. nih.govresearchgate.netsigmaaldrich.com One study detailed the use of chiral capillary zone electrophoresis with (2-hydroxypropyl)-β-cyclodextrin and a laser-induced fluorescence detector, as well as an orthogonal HPLC-fluorescence method with chiral derivatization, to determine the enantiomeric purity of magnesium-L-aspartate dihydrate. nih.gov
Electrochemical Sensing and Voltammetric Approaches for Magnesium Aspartate
Electrochemical methods offer a sensitive and often rapid means of analyzing components of magnesium aspartate. While direct electrochemical detection of magnesium can be challenging, voltammetric techniques can be effectively applied to the aspartic acid component. nih.govmdpi.commdpi.comresearchgate.net
Differential pulse voltammetry (DPV) is a particularly useful technique for the determination of L-aspartic acid. nih.govmdpi.com Researchers have developed various modified electrodes to enhance the sensitivity and selectivity of these measurements. For example, a glassy carbon electrode modified with Ag-doped ZnO nanosheets has been used for the sensitive detection of L-aspartic acid. nih.govmdpi.com Another study reported the use of a Co3O4-ZnO nanorod composite for the electrochemical detection of aspartic acid. mdpi.com These sensors work by monitoring the electrochemical oxidation of aspartic acid at the electrode surface. nih.govmdpi.com
For magnesium, potentiometric methods using ion-selective electrodes (ISEs) can be employed for its determination. nih.gov These sensors are designed to have a selective response to magnesium ions in the presence of other cations. nih.gov The development of novel ionophores and membrane compositions is an active area of research to improve the selectivity and sensitivity of magnesium ISEs.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique for verifying the empirical formula and purity of this compound. This method determines the percentage composition of individual elements (carbon, hydrogen, nitrogen, oxygen, magnesium, and chlorine) within the compound. researchgate.netresearchgate.netkup.at The experimentally determined percentages are then compared with the theoretical values calculated from the chemical formula, C₄H₈ClNO₄Mg. kup.at
Inductively coupled plasma-optical emission spectrometry (ICP-OES) and atomic absorption spectroscopy (AAS) are powerful techniques for the precise quantification of the magnesium content. researchgate.netacs.org These methods involve the atomization and excitation of the sample, and the emitted or absorbed light at a characteristic wavelength for magnesium is measured. researchgate.net For instance, in the analysis of a magnesium-containing compound, ICP-OES was used to determine the elemental composition. acs.org
The chloride content can be determined by various methods, including titration with a standard silver nitrate (B79036) solution (argentometric titration) or by ion chromatography.
Spectrophotometric Methods for Complexation Studies
Spectrophotometry, particularly UV-Visible spectroscopy, is a valuable tool for studying the complexation between magnesium and aspartic acid. researchgate.netuvt.ronih.govnih.gov The formation of a complex between a metal ion and a ligand often results in a change in the electronic absorption spectrum of the ligand. researchgate.netuvt.romckendree.edu By monitoring these changes as a function of the concentration of the metal ion or the ligand, information about the stoichiometry and stability of the complex can be obtained. mckendree.edu
For example, the interaction of metal ions with amino acids can be investigated by observing the shifts in the UV-Vis absorption bands of the amino acid upon addition of the metal ion. researchgate.netuvt.ro While magnesium itself does not have a strong UV-Vis absorption, its complexation with aspartic acid can perturb the electronic environment of the chromophoric groups in aspartic acid, leading to measurable spectral changes. These studies are crucial for understanding the nature of the coordination between magnesium and the aspartate ligand.
Application of Stable Isotope Tracers in Preclinical Absorption Research
Stable isotope tracers play a pivotal role in preclinical research to investigate the absorption and metabolism of magnesium from this compound. nih.govnih.goviaea.orgnih.govnih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in these studies. nih.goviaea.org The most commonly used stable isotope of magnesium is 26Mg, which has a natural abundance of about 11%. nih.gov
In a typical absorption study, a subject is administered a dose of this compound enriched with 26Mg. nih.goviaea.orgnih.gov The amount of the tracer absorbed is then determined by measuring the enrichment of 26Mg in biological samples such as urine, feces, or plasma. nih.goviaea.org This is often accomplished using highly sensitive analytical techniques like mass spectrometry (MS) or inductively coupled plasma mass spectrometry (ICP-MS). nih.govnih.govconsensus.appcapes.gov.br
The use of a dual-labeling technique, involving the simultaneous oral administration of one stable isotope (e.g., 26Mg) and intravenous administration of another (e.g., 25Mg), allows for the determination of true magnesium absorption, distinguishing it from endogenous excretion. nih.govconsensus.app These studies provide invaluable data on the bioavailability of magnesium from different salt forms, including this compound. nih.govnih.gov
Q & A
Basic Research Questions
Q. How does the bioavailability of magnesium aspartate hydrochloride compare to other magnesium compounds in clinical research?
- Methodological Answer : Bioavailability comparisons require standardized absorption studies using crossover designs in human trials. Measure serum magnesium levels at baseline and post-administration intervals. Evidence indicates this compound exhibits superior absorption (9.9% Mg content, 8.1 mEq/g) compared to oxide (49.6 mEq/g but low solubility) and citrate (13 mEq/g) . Use pharmacokinetic models to calculate area-under-the-curve (AUC) and half-life.
Q. What are the optimal concentrations of this compound for food fortification without altering sensory properties?
- Methodological Answer : Conduct dose-response experiments in food matrices (e.g., meat products). In minced meat, 1–2% this compound increased magnesium content without adverse texture changes. Use a 9-point organoleptic scale to assess juiciness, tenderness, and flavor . Pair with microbial assays to confirm shelf-life extension via microbial growth inhibition .
Q. What statistical models are appropriate for meta-analyses of this compound’s therapeutic effects?
- Methodological Answer : Follow PRISMA guidelines for systematic reviews. Use fixed-effect models to pool odds ratios (ORs) for outcomes like insulin sensitivity or preterm birth. Subgroup analyses should stratify by magnesium type, dosage, and population. Tools like Review Manager (v.3) can manage heterogeneity testing .
Advanced Research Questions
Q. How can contradictions in neurological efficacy studies of this compound be resolved?
- Methodological Answer : Address confounding variables (e.g., baseline magnesium status, co-administered nutrients) via stratified randomization in RCTs. Replicate findings using standardized neurobehavioral assessments (e.g., HAM-D for depression). Reference pilot studies in bipolar disorder that controlled for vitamin D/B6 co-supplementation .
Q. What experimental designs mitigate bias in cardiometabolic trials involving this compound?
- Methodological Answer : Double-blind, placebo-controlled RCTs with rigorous allocation concealment. Primary endpoints should include insulin sensitivity (HOMA-IR) and fasting glucose. In a 6-month trial, 365 mg/day this compound improved insulin sensitivity; replicate with larger cohorts and ethnic diversity . Use intention-to-treat analysis to handle dropout bias.
Q. Which analytical techniques validate this compound quantification in biological tissues?
- Methodological Answer : Employ inductively coupled plasma mass spectrometry (ICP-MS) for total magnesium quantification. For speciation, use high-performance liquid chromatography (HPLC) paired with UV-Vis detection. Validate methods per ICH guidelines, ensuring limits of detection (LOD) <1 ppm. Reference pharmacopeial protocols for chloride and aspartate verification .
Contradiction Analysis & Replication
Q. How do researchers reconcile conflicting data on this compound’s antihypertensive effects?
- Methodological Answer : Perform dose-ranging studies in hypertensive animal models (e.g., SHR rats). Compare outcomes across formulations (e.g., aspartate vs. glycinate). Note that studies showing null effects may use suboptimal dosages or non-bioavailable forms. Cross-reference with trials reporting blood pressure reductions via ACE inhibition pathways .
Q. What protocols ensure reproducibility in food science studies using this compound?
- Methodological Answer : Standardize meat preparation (e.g., pork/beef/chicken ratios, grinding methods). Quantify water-binding capacity via Grau-Hamm pressing and pH via calibrated probes. Replicate microbial assays using meat-peptone agar under controlled humidity/temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
